molecular formula C12H23ClN2O4 B1435851 Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride CAS No. 1881321-33-0

Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride

Cat. No. B1435851
M. Wt: 294.77 g/mol
InChI Key: NSGXOXJTPVIHPO-UHFFFAOYSA-N
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Description

“Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1881321-33-0 . It has a molecular weight of 294.78 . The compound appears as a yellow powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4;/h8-9,13H,5-7H2,1-4H3,(H,14,16);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a yellow powder . It’s recommended to be stored at room temperature .

Scientific Research Applications

Asymmetric Synthesis

Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride is utilized in asymmetric synthesis. For instance, CIS-(3 R,4 R)- N-( TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of CP-690550 (a potent protein kinase inhibitor), is prepared via an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49% (Hao, Liu, Zhang, & Chen, 2011).

Chiral Intermediate Synthesis

Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride plays a role in the synthesis of important chiral intermediates. Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, is synthesized from L-aspartic acid using a process involving selective methylation, Boc-protection, acylation, reduction, and oxidization, with an overall yield of about 41% (Xingxian, 2012).

Novel Inhibitor Development

The compound is integral in synthesizing novel inhibitors. For example, novel (4-piperidinyl)-piperazine derivatives synthesized as ACC1/2 non-selective inhibitors utilize the fluorine substituted tert-butoxycarbonyl group, showing potent inhibitory activities in enzyme-assay and cell-based assays and reduction of hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).

Synthesis of Oxindoles

This compound is also used in the synthesis of oxindoles, a significant class of compounds in medicinal chemistry. It is involved in the Palladium-catalyzed C-H functionalization method for oxindole synthesis, a technique valuable for medicinal chemistry synthesis (Magano, Kiser, Shine, & Chen, 2014).

Hydroxylation Studies

It is used in hydroxylation studies, such as the diastereoselective hydroxylation of 6-substituted piperidin-2-ones. This methodology has been developed for the efficient synthesis of (2S,5R)-5-hydroxylysine and related alpha-amino acids, showcasing its utility in amino acid synthesis (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H303 and H320 . This indicates that it may be harmful if swallowed and causes eye irritation . The precautionary statements P305+351+338 are also associated with this compound , which recommend rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4;/h8-9,13H,5-7H2,1-4H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGXOXJTPVIHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride
Reactant of Route 2
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride
Reactant of Route 3
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride
Reactant of Route 4
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride
Reactant of Route 5
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride
Reactant of Route 6
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride

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